molecular formula C13H8ClF3N4O3 B3048179 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide CAS No. 1597781-26-4

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide

Cat. No. B3048179
CAS RN: 1597781-26-4
M. Wt: 360.67
InChI Key: PQYVWJFJDAHJGU-UHFFFAOYSA-N
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Description

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide varies depending on its application. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In enzyme inhibition research, it has been shown to bind to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. In herbicide research, it has been shown to inhibit the growth of plants by interfering with photosynthesis.
Biochemical and physiological effects:
The biochemical and physiological effects of N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide vary depending on its application. In anticancer research, it has been shown to induce cell death in cancer cells while having minimal effects on normal cells. In enzyme inhibition research, it has been shown to increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function. In herbicide research, it has been shown to inhibit the growth of plants, leading to reduced crop yield.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide in lab experiments include its high potency, selectivity, and versatility. However, its limitations include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide. These include:
1. Investigating its potential as an anticancer agent in combination with other chemotherapeutic drugs.
2. Studying its effects on different types of enzymes and their potential applications in drug development.
3. Exploring its potential as a herbicide for weed control in agriculture.
4. Investigating its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
5. Studying its effects on the immune system and its potential applications in immunotherapy.
Conclusion:
In conclusion, N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and limitations.

Scientific Research Applications

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In biochemistry, it has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, it has been studied for its potential as a herbicide.

properties

IUPAC Name

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O3/c14-10-5-8(13(15,16)17)6-11(18-10)19-20-12(22)7-1-3-9(4-2-7)21(23)24/h1-6H,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVWJFJDAHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138911
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide

CAS RN

1597781-26-4
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597781-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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